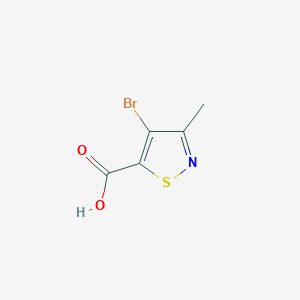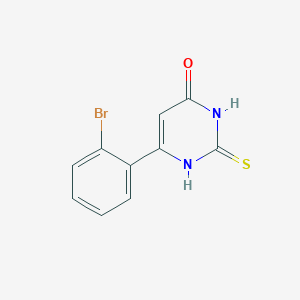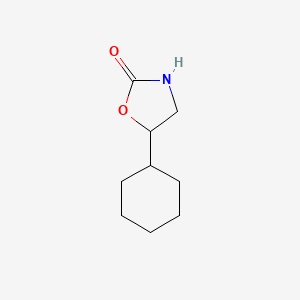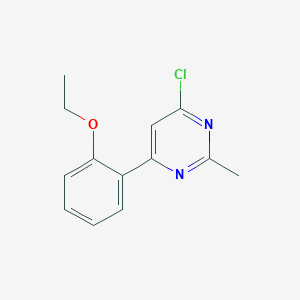
4-Bromo-3-methyl-isothiazole-5-carboxylic acid
Vue d'ensemble
Description
“4-Bromo-3-methyl-isothiazole-5-carboxylic acid” is a chemical compound . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, reactions of 3-bromo-4-phenylisothiazole-5-carboxamide and 3-bromoisothiazole-5-carboxamide with NaNO2 (4 equiv.), in TFA, at ca. 0 °C gave the carboxylic acid products in 99% and 95% yields, respectively .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCc1cc(no1)C(O)=O . The molecular weight of the compound is 127.10 .
Applications De Recherche Scientifique
4-Bromo-3-methyl-isothiazole-5-carboxylic acid has a wide range of applications in scientific research. It is used in organic synthesis as a building block for the synthesis of other compounds. It is also used in drug discovery, as it has been found to have antimicrobial and antifungal properties. In addition, this compound has been used in biochemical studies to study the mechanism of action of various enzymes and proteins.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-methyl-isothiazole-5-carboxylic acid is not fully understood. However, it is believed that the compound binds to and inhibits the activity of certain enzymes, including cytochrome P450 enzymes. This inhibition can lead to changes in the metabolism of drugs and other compounds, as well as changes in the expression of certain genes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been found to have antimicrobial and antifungal properties, as well as cytotoxic effects on certain types of cancer cells. In addition, this compound has been found to have anti-inflammatory, antioxidant, and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Bromo-3-methyl-isothiazole-5-carboxylic acid in laboratory experiments include its high purity, low cost, and ease of synthesis. However, there are some limitations to consider. This compound is a reactive compound and must be handled with care. In addition, its effects on certain enzymes and proteins may be difficult to study due to its low solubility in aqueous solutions.
Orientations Futures
There are many potential future directions for research involving 4-Bromo-3-methyl-isothiazole-5-carboxylic acid. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Other possible directions include studies into its effects on drug metabolism, its ability to act as a biomarker, and its potential as a drug delivery system.
Propriétés
IUPAC Name |
4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2S/c1-2-3(6)4(5(8)9)10-7-2/h1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNVKBQZJREQLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Amino-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B1466890.png)

![2-(Methylamino)-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1466892.png)





